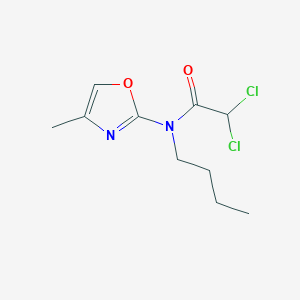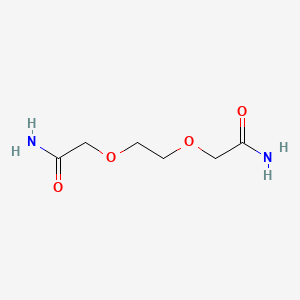![molecular formula C14H30N4O2 B14615007 1-[(E)-hydrazinylidenemethyl]-3-(3-nonoxypropyl)urea](/img/structure/B14615007.png)
1-[(E)-hydrazinylidenemethyl]-3-(3-nonoxypropyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(E)-hydrazinylidenemethyl]-3-(3-nonoxypropyl)urea is an organic compound characterized by its unique structure, which includes a hydrazinylidenemethyl group and a nonoxypropyl group attached to a urea backbone
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(E)-hydrazinylidenemethyl]-3-(3-nonoxypropyl)urea typically involves the reaction of hydrazine derivatives with isocyanates. The reaction conditions often include:
Temperature: Moderate temperatures (20-50°C) to ensure controlled reaction rates.
Solvent: Polar solvents such as ethanol or dimethyl sulfoxide (DMSO) to dissolve reactants and facilitate the reaction.
Catalysts: In some cases, catalysts like triethylamine may be used to enhance the reaction rate.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes:
Raw Materials: High-purity hydrazine derivatives and isocyanates.
Reaction Control: Automated systems to monitor and control temperature, pressure, and reaction time.
Purification: Techniques such as recrystallization or chromatography to obtain the pure compound.
化学反应分析
Types of Reactions: 1-[(E)-hydrazinylidenemethyl]-3-(3-nonoxypropyl)urea undergoes several types of chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form corresponding oxides.
Reduction: Can be reduced using reducing agents like sodium borohydride.
Substitution: Undergoes nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Corresponding oxides or hydroxyl derivatives.
Reduction: Reduced forms such as amines or alcohols.
Substitution: Substituted urea derivatives with various functional groups.
科学研究应用
1-[(E)-hydrazinylidenemethyl]-3-(3-nonoxypropyl)urea has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 1-[(E)-hydrazinylidenemethyl]-3-(3-nonoxypropyl)urea involves its interaction with specific molecular targets:
Molecular Targets: Enzymes or receptors that the compound binds to, altering their activity.
Pathways Involved: May involve inhibition of enzyme activity or modulation of signaling pathways, leading to desired biological effects.
相似化合物的比较
- 1-[(E)-hydrazinylidenemethyl]-3-(3-methoxypropyl)urea
- 1-[(E)-hydrazinylidenemethyl]-3-(3-ethoxypropyl)urea
- 1-[(E)-hydrazinylidenemethyl]-3-(3-butoxypropyl)urea
Comparison:
- Structural Differences: Variations in the alkoxy group attached to the propyl chain.
- Chemical Properties: Differences in solubility, reactivity, and stability.
- Biological Activity: Variations in enzyme inhibition or receptor binding affinity, leading to different biological effects.
1-[(E)-hydrazinylidenemethyl]-3-(3-nonoxypropyl)urea stands out due to its unique combination of hydrazinylidenemethyl and nonoxypropyl groups, which confer specific chemical and biological properties that are distinct from its analogs.
属性
分子式 |
C14H30N4O2 |
|---|---|
分子量 |
286.41 g/mol |
IUPAC 名称 |
1-[(E)-hydrazinylidenemethyl]-3-(3-nonoxypropyl)urea |
InChI |
InChI=1S/C14H30N4O2/c1-2-3-4-5-6-7-8-11-20-12-9-10-16-14(19)17-13-18-15/h13H,2-12,15H2,1H3,(H2,16,17,18,19) |
InChI 键 |
ZLLSJVFYKLBZJL-UHFFFAOYSA-N |
手性 SMILES |
CCCCCCCCCOCCCNC(=O)N/C=N/N |
规范 SMILES |
CCCCCCCCCOCCCNC(=O)NC=NN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


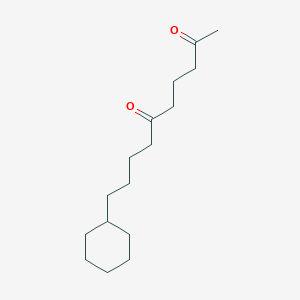
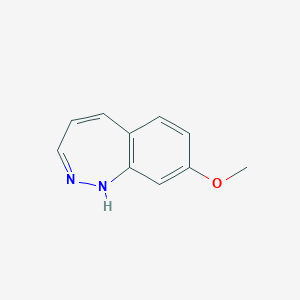
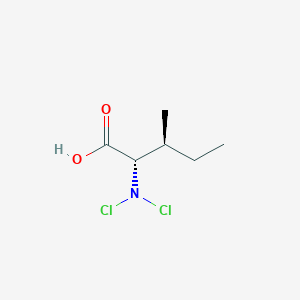

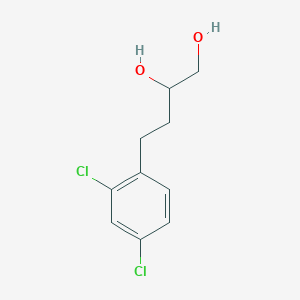
![Acetamide, N-[2-[(4-nitrobenzoyl)oxy]phenyl]-](/img/structure/B14614947.png)
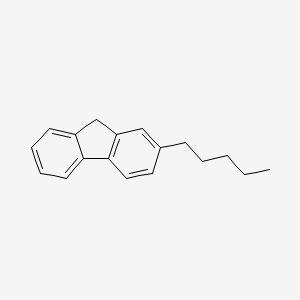
![(E,E)-N,N'-(2-Methyl-1,4-phenylene)bis[1-(4-heptylphenyl)methanimine]](/img/structure/B14614960.png)


![1-[2-(2,5-Dimethylphenyl)octyl]-1H-imidazole](/img/structure/B14614980.png)
